molecular formula C13H16BrNO5 B6206468 2-(3-bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid CAS No. 2352936-59-3

2-(3-bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid

Cat. No.: B6206468
CAS No.: 2352936-59-3
M. Wt: 346.2
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Description

2-(3-bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid is an organic compound that features a bromine atom, a tert-butoxycarbonyl (Boc) protected amine, and a phenoxyacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the bromination of a phenoxyacetic acid derivative, followed by the introduction of the Boc-protected amine group. The reaction conditions often include the use of brominating agents such as N-bromosuccinimide (NBS) and solvents like dichloromethane (DCM) under controlled temperatures to ensure selective bromination.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions for higher yields and purity, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

2-(3-bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles through nucleophilic aromatic substitution.

    Deprotection Reactions: The Boc group can be removed under acidic conditions to yield the free amine.

    Coupling Reactions: The phenoxyacetic acid moiety can participate in coupling reactions, such as amide bond formation with amines.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents.

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Coupling: Carbodiimides like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like N,N-diisopropylethylamine (DIPEA).

Major Products

    Substitution: Formation of azido or thiol-substituted derivatives.

    Deprotection: Free amine derivative.

    Coupling: Amide-linked products.

Scientific Research Applications

2-(3-bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.

    Medicine: Potential use in drug discovery and development, particularly in the design of compounds with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 2-(3-bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The presence of the Boc-protected amine allows for selective deprotection and subsequent interaction with target molecules, while the bromine atom can facilitate further functionalization through substitution reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chloro-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid
  • 2-(3-iodo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid
  • 2-(3-fluoro-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid

Uniqueness

2-(3-bromo-5-{[(tert-butoxy)carbonyl]amino}phenoxy)acetic acid is unique due to the presence of the bromine atom, which offers distinct reactivity compared to its chloro, iodo, and fluoro analogs. The bromine atom provides a balance between reactivity and stability, making it a versatile intermediate for further chemical transformations.

Properties

CAS No.

2352936-59-3

Molecular Formula

C13H16BrNO5

Molecular Weight

346.2

Purity

95

Origin of Product

United States

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